1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid
Overview
Description
The compound “1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a carboxylic acid group (-COOH), a cyanobenzyl group (a benzene ring with a cyanide (-CN) and a methyl (-CH2-) group), and a cyanide group attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a compound with a 3-cyanobenzyl group was synthesized through the self-assembly of 1,1’-bis (3-cyanobenzyl)- [4,4’-bipyridine]-1,1’-diium and pyromellitic acid . Another method involved transforming an aminomethyl group of a cyanobenzylamine compound into a hydroxymethyl group, a halogenomethyl group, or an acyloxymethyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The imidazole ring, the carboxylic acid group, and the cyanobenzyl group would all contribute to the overall structure of the molecule .
Scientific Research Applications
Catalysis
1-(3-cyanobenzyl)-1H-imidazole-4-carboxylic acid and related compounds have been explored for their catalytic properties. For instance, certain cyclometalated Ir(III)-NHC complexes, involving imidazole derivatives, have demonstrated potential as recyclable catalysts for the acceptorless dehydrogenation of alcohols to carboxylic acids. These catalysts efficiently facilitate the transformation, even at low catalyst-to-substrate ratios, showing promise for large-scale applications due to their high turnover numbers and recyclability (Borah et al., 2020).
Biomedical Applications
Derivatives of this compound have been synthesized and evaluated for their biological activities. N-heterocyclic carbene (NHC)-silver(I) acetate complexes, including those derived from benzyl-substituted imidazole compounds, have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Moreover, these complexes exhibited notable cytotoxicity against human cancer cell lines, indicating their potential for therapeutic applications (Hackenberg et al., 2012).
Coordination Chemistry
In the realm of coordination chemistry, compounds containing the imidazole moiety have been used to construct coordination polymers with unique structural and functional properties. For instance, a new ligand synthesized by reacting derivatives of 1H-imidazole has been utilized to develop coordination polymers with metal salts, leading to structures that exhibit interesting photoluminescence and magnetic properties (Aijaz et al., 2011).
Sensing Applications
Lanthanide-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been reported to exhibit selective sensitivity to benzaldehyde-based derivatives, making them promising candidates for fluorescence sensors. These frameworks display distinct emission bands characteristic of the lanthanide ions and respond selectively to the presence of specific chemicals (Shi et al., 2015).
Future Directions
Properties
IUPAC Name |
1-[(3-cyanophenyl)methyl]imidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-5-9-2-1-3-10(4-9)6-15-7-11(12(16)17)14-8-15/h1-4,7-8H,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBGOUVVMXOXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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